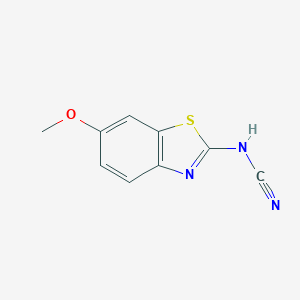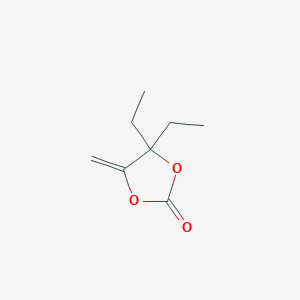
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one, also known as DMDO, is a cyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. DMDO is a versatile oxidant that can be used in a variety of chemical reactions, including the oxidation of alcohols, alkenes, and sulfides. In
Mechanism Of Action
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one acts as an oxidizing agent by transferring oxygen atoms to the substrate molecule. The mechanism of action involves the formation of an intermediate compound, which then reacts with the substrate molecule to form the oxidized product. The reaction is typically carried out in the presence of a solvent and a catalyst.
Biochemical And Physiological Effects
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one can cause skin irritation and may be toxic if ingested or inhaled. It is important to handle 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one with caution and to use appropriate safety precautions when working with it.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one in lab experiments is its high selectivity and efficiency as an oxidant. 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one can selectively oxidize certain functional groups without affecting others, which makes it a useful tool in organic synthesis. However, 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one is also highly reactive and can be difficult to handle. It is important to use appropriate safety precautions when working with 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one.
Future Directions
There are many potential future directions for research on 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one. One area of interest is the development of new synthetic methods using 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one as an oxidant. Another area of interest is the study of the biochemical and physiological effects of 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one, particularly its potential toxicity. Finally, there is potential for the development of new applications for 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one, such as in the synthesis of new pharmaceuticals or agrochemicals.
Synthesis Methods
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one can be synthesized through a two-step process. The first step involves the reaction of diethyl malonate with paraformaldehyde in the presence of a Lewis acid catalyst to form 4,4-diethyl-5-hydroxymethylene-1,3-dioxolane-2-one. The second step involves the oxidation of the intermediate compound with Oxone® or potassium permanganate to form 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one.
Scientific Research Applications
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one has been widely used in scientific research as an oxidant in organic synthesis. It has been used in the synthesis of a variety of compounds, including natural products, pharmaceuticals, and agrochemicals. 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one has also been used in the oxidation of alcohols to aldehydes and ketones, which is an important step in the synthesis of many organic compounds.
properties
CAS RN |
111835-62-2 |
|---|---|
Product Name |
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4,4-diethyl-5-methylidene-1,3-dioxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-4-8(5-2)6(3)10-7(9)11-8/h3-5H2,1-2H3 |
InChI Key |
HAVHQVKVFDVVAK-UHFFFAOYSA-N |
SMILES |
CCC1(C(=C)OC(=O)O1)CC |
Canonical SMILES |
CCC1(C(=C)OC(=O)O1)CC |
synonyms |
1,3-Dioxolan-2-one, 4,4-diethyl-5-methylene- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



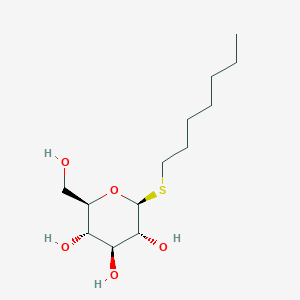
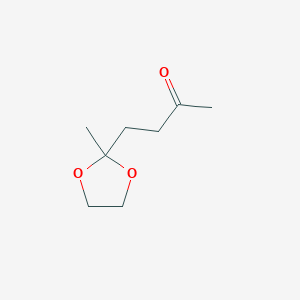


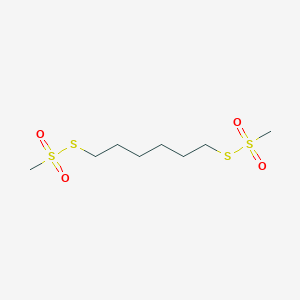
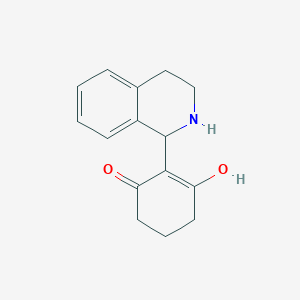
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
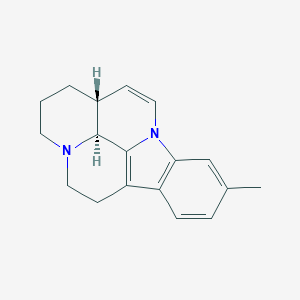
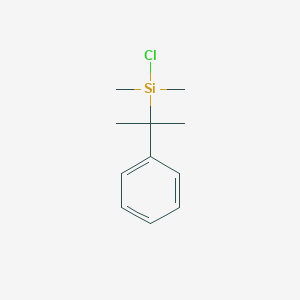
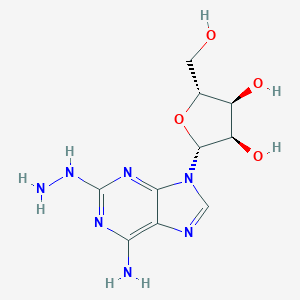
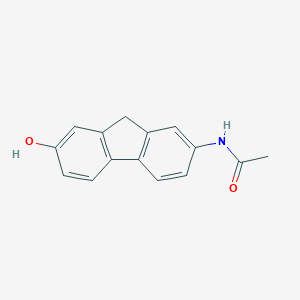
![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)

